Cas no 1352723-55-7 (Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate)
![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1352723-55-7x500.png)
Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate
- ethyl 7-oxo-1H-triazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-oxo-1,7-dihydro[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate
- DTXSID00856726
- 1352723-55-7
- Ethyl7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate
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- インチ: InChI=1S/C8H8N4O3/c1-2-15-8(14)6-7-9-4-3-5(13)12(7)11-10-6/h3-4,13H,2H2,1H3
- InChIKey: ZLPMZWUZJQFVGB-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C2N=CC=C(N2N=N1)O
計算された属性
- 精确分子量: 208.05964013g/mol
- 同位素质量: 208.05964013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 410
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- XLogP3: 0.4
Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165889-1g |
ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate |
1352723-55-7 | 95% | 1g |
$*** | 2023-03-30 |
Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1352723-55-7)
Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1352723-55-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications in biomedical research.
The compound belongs to the triazolopyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the hydroxy and carboxylate functional groups in Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate enhances its reactivity and makes it a promising candidate for further chemical modifications. Recent synthetic approaches have focused on optimizing the yield and purity of this compound, with several studies reporting improved methodologies under mild reaction conditions.
In terms of biological activity, preliminary in vitro studies have demonstrated that Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Additionally, molecular docking studies have revealed favorable interactions between this compound and specific protein targets, further supporting its therapeutic potential.
One of the most promising applications of Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is in the field of oncology. Recent research has explored its role as a kinase inhibitor, with particular interest in its ability to modulate signaling pathways associated with cancer cell proliferation. Early-stage preclinical studies have shown encouraging results, although further validation in animal models is required to confirm its efficacy and safety profile.
Despite these advancements, challenges remain in the development of Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate as a therapeutic agent. Issues such as solubility, bioavailability, and metabolic stability need to be addressed through structural optimization and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinical applications.
In conclusion, Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1352723-55-7) represents a valuable scaffold in medicinal chemistry with diverse therapeutic possibilities. Ongoing research is expected to uncover new insights into its mechanism of action and expand its applications in drug discovery. The compound's versatility and promising preliminary data make it a subject of continued interest in the scientific community.
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